molecular formula C12H21NO2 B8108432 (3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8108432
M. Wt: 211.30 g/mol
InChI Key: SXGIIDOXJNZQDE-IJLUTSLNSA-N
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Description

(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique octahydropyrano[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of an ester-stabilized azomethine ylide, which is formed by the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde . The subsequent reduction of the nitro group and transamidation reaction lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of metal-free synthesis methods can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to its specific cyclopropylmethoxy substituent and the octahydropyrano[3,2-b]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3aR,5R,7aR)-5-(cyclopropylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-9(1)7-14-8-10-3-4-11-12(15-10)5-6-13-11/h9-13H,1-8H2/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIIDOXJNZQDE-IJLUTSLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CCC3C(O2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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